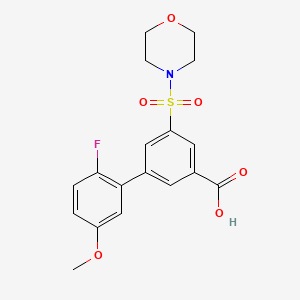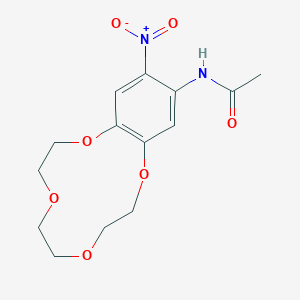![molecular formula C13H11N3O5 B5398584 6-hydroxy-2-[2-(4-methoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5398584.png)
6-hydroxy-2-[2-(4-methoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-2-[2-(4-methoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone is a chemical compound that has been studied for its potential applications in scientific research. This compound is commonly referred to as HMV-2 and has been the subject of several studies exploring its chemical properties, synthesis methods, and potential applications.
Mécanisme D'action
The mechanism of action of HMV-2 is not yet fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. HMV-2 has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Studies have demonstrated that HMV-2 can induce apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, HMV-2 has been shown to have anti-inflammatory properties and may have applications in the treatment of inflammatory diseases. However, the biochemical and physiological effects of HMV-2 are still being studied, and further research is needed to fully understand its potential applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of HMV-2 is its potential as a cancer treatment, as it has been shown to induce apoptosis in cancer cells. Additionally, HMV-2 has anti-inflammatory properties and may have applications in the treatment of inflammatory diseases. However, one limitation of HMV-2 is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several potential future directions for research on HMV-2. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the final product. Additionally, further research is needed to fully understand the mechanism of action of HMV-2 and its potential applications in cancer treatment and the treatment of inflammatory diseases. Finally, studies exploring the potential toxicity of HMV-2 and its effects on non-cancerous cells are needed to fully understand its safety profile.
Méthodes De Synthèse
The synthesis of HMV-2 involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate to form a cyano-substituted styrene intermediate. This intermediate is then reacted with 5-nitrobarbituric acid to form the final product, HMV-2. The synthesis of HMV-2 has been studied in detail, and several modifications to the synthesis method have been proposed to improve the yield and purity of the final product.
Applications De Recherche Scientifique
HMV-2 has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that HMV-2 has anti-cancer properties and can induce apoptosis, or programmed cell death, in cancer cells. Additionally, HMV-2 has been shown to have anti-inflammatory properties and may have applications in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
4-hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-21-9-5-2-8(3-6-9)4-7-10-14-12(17)11(16(19)20)13(18)15-10/h2-7H,1H3,(H2,14,15,17,18)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYOMZFPRBCQQW-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5398515.png)
![[1-(2-methylquinolin-4-yl)-4-(tetrahydro-2H-pyran-2-ylmethyl)piperidin-4-yl]methanol](/img/structure/B5398528.png)

![2-({[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5398534.png)
![ethyl 5-methyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5398542.png)
![(3S*,4S*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5398543.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5398549.png)


![1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide](/img/structure/B5398560.png)
![N,3,3-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5398561.png)
![1,1'-[(2,6-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5398570.png)
![5-fluoro-N,N-dimethyl-2-[((2S,5R)-5-{[methyl(pyridin-3-ylmethyl)amino]methyl}tetrahydrofuran-2-yl)methyl]pyrimidin-4-amine](/img/structure/B5398577.png)
![N~1~,N~1~-diethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5398582.png)